N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide
Description
N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 2-aminocyclopropyl group attached to the nitrogen of a 4-nitrobenzenesulfonamide scaffold. This compound is of interest in medicinal and synthetic chemistry due to the cyclopropane ring’s conformational rigidity and the sulfonamide group’s versatility in hydrogen bonding and bioactivity.
Properties
Molecular Formula |
C9H11N3O4S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c10-8-5-9(8)11-17(15,16)7-3-1-6(2-4-7)12(13)14/h1-4,8-9,11H,5,10H2 |
InChI Key |
SZRJTELTEBDRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine precursor. One common method involves the cyclopropanation of an appropriate alkene followed by amination. The nitrobenzenesulfonamide moiety can be introduced through a sulfonation reaction followed by nitration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Sulfonamide Derivatives
Table 2: Anti-LSD1 Activity of Cyclopropylamine Derivatives (Non-Sulfonamides)
Key Research Findings
- Synthetic Flexibility : Sulfonamide derivatives are efficiently synthesized via nucleophilic substitution (e.g., 87–91% yields for cyclopropylmethyl and allyl analogs) .
- Bioactivity Potential: Cyclopropylamine-containing benzamides exhibit potent anti-LSD1 activity, suggesting that this compound could be optimized for similar epigenetic targets .
- Structure-Property Relationships: Linear alkyl chains (e.g., 3-aminopropyl) enhance solubility, while cyclopropane rings improve binding specificity due to rigid geometry .
Biological Activity
N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound comprises a cyclopropyl ring attached to an amino group and a 4-nitrobenzenesulfonamide moiety. The sulfonamide group is known for its antibacterial properties, primarily through inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. The nitro group may enhance the compound's pharmacological profile by facilitating the formation of reactive species, which can exhibit anti-inflammatory or anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The sulfonamide component acts as an inhibitor of folate synthesis in bacteria, similar to other sulfonamide antibiotics.
- Anti-inflammatory Effects : The nitro group may contribute to the modulation of inflammatory pathways by generating reactive nitrogen species that interact with cellular targets involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed mechanisms remain under investigation .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + amino + nitro + sulfonamide | Antibacterial, anti-inflammatory, anticancer |
| 4-Nitrobenzenesulfonamide | Nitro + sulfonamide | Antibacterial |
| Sulfanilamide | Amino + sulfonamide | Antibacterial |
| N-(1-Aminocyclobutyl)-4-nitrobenzenesulfonamide | Cyclobutyl + nitro + sulfonamide | Antimicrobial potential |
This compound stands out due to its unique cyclopropyl ring, which may influence its steric and electronic properties, potentially enhancing its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities of nitro-containing compounds, including those structurally related to this compound:
- Antimycobacterial Activity : A series of nitrobenzenesulfonamide hybrids were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited low cytotoxicity with high selectivity indices, suggesting a promising avenue for tuberculosis treatment .
- Anti-inflammatory Studies : Research indicated that certain derivatives demonstrated significant inhibition of nitric oxide production in macrophages, underscoring their potential as anti-inflammatory agents. The structure-activity relationship (SAR) studies revealed that specific substituents enhanced the anti-inflammatory efficacy .
- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines. For instance, some compounds displayed IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
